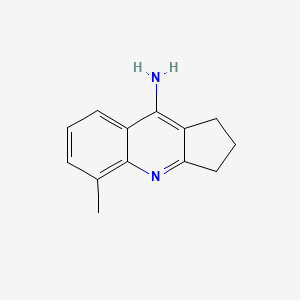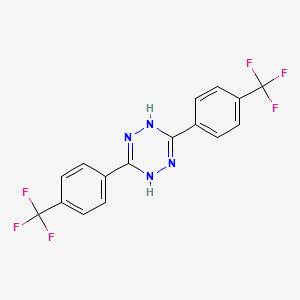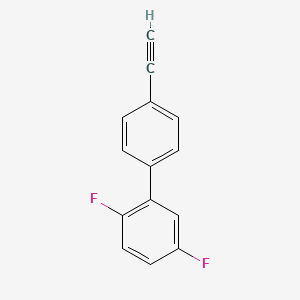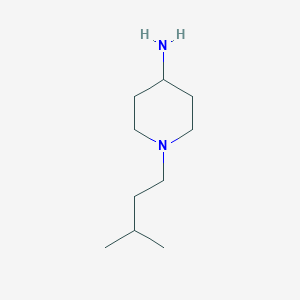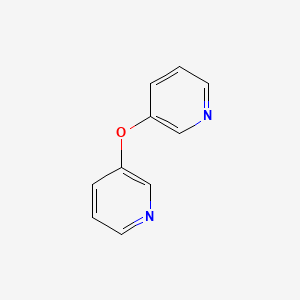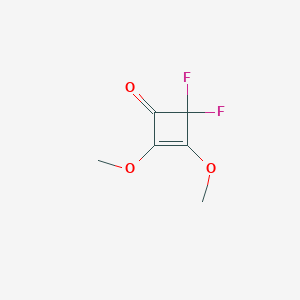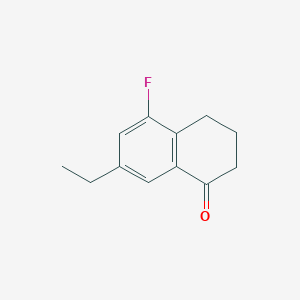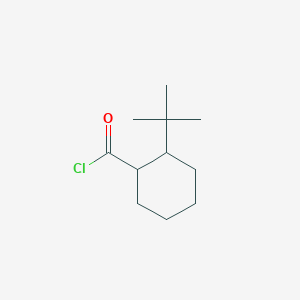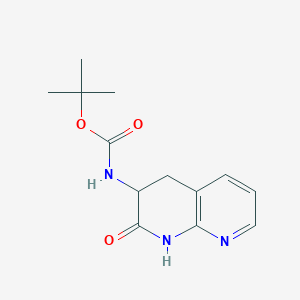
1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene is an organic compound with the molecular formula C17H26. It belongs to the class of tetrahydronaphthalenes, which are derivatives of naphthalene where the aromatic ring system is partially hydrogenated. This compound is characterized by the presence of butyl and propyl groups attached to the tetrahydronaphthalene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene typically involves the alkylation of 1,2,3,4-tetrahydronaphthalene with butyl and propyl halides. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the tetrahydronaphthalene, followed by the addition of the alkyl halides under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic hydrogenation of naphthalene followed by selective alkylation. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used for the hydrogenation step, while Friedel-Crafts alkylation using aluminum chloride (AlCl3) as a catalyst is employed for the alkylation process.
化学反応の分析
Types of Reactions
1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into fully saturated hydrocarbons using hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Electrophilic substitution reactions can introduce additional functional groups into the aromatic ring system.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium or chromium trioxide (CrO3) in acetic acid.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or platinum oxide (PtO2) as catalysts.
Substitution: Aluminum chloride (AlCl3) as a catalyst for Friedel-Crafts alkylation or acylation reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated hydrocarbons.
Substitution: Introduction of alkyl or acyl groups into the aromatic ring.
科学的研究の応用
1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized as an intermediate in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
1-Butyl-4-propyl-1,2,3,4-tetrahydronaphthalene can be compared with other similar compounds, such as:
1-Butyl-4-pentyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with a pentyl group instead of a propyl group.
1-Butyl-4-hexyl-1,2,3,4-tetrahydronaphthalene: Similar structure but with a hexyl group instead of a propyl group.
1-Butyl-1,2,3,4-tetrahydronaphthalene: Lacks the propyl group, making it less complex.
特性
CAS番号 |
61761-58-8 |
|---|---|
分子式 |
C17H26 |
分子量 |
230.4 g/mol |
IUPAC名 |
1-butyl-4-propyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C17H26/c1-3-5-9-15-13-12-14(8-4-2)16-10-6-7-11-17(15)16/h6-7,10-11,14-15H,3-5,8-9,12-13H2,1-2H3 |
InChIキー |
DPRQBGUJHBMNCW-UHFFFAOYSA-N |
正規SMILES |
CCCCC1CCC(C2=CC=CC=C12)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)benzenemethanamine](/img/structure/B13943187.png)
